molecular formula C8H13N2O3PS B586497 Thionazin-d10 CAS No. 1173019-39-0

Thionazin-d10

Cat. No.: B586497
CAS No.: 1173019-39-0
M. Wt: 258.298
InChI Key: IRVDMKJLOCGUBJ-MWUKXHIBSA-N
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Description

Thionazin-d10 is a deuterated analog of Thionazin, a sulfur-containing heterocyclic compound. Deuterated compounds like this compound are widely employed as internal standards in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR), due to their isotopic stability and minimal chemical deviation from non-deuterated counterparts . Such modifications enhance precision in quantifying trace compounds in environmental or biological matrices by reducing signal overlap in chromatographic assays .

This compound’s synthesis likely follows pathways similar to its parent compound, Thionazin, which may involve thiosemicarbazide intermediates or benzodioxine-based reactions, as seen in analogous heterocyclic syntheses . Its primary application lies in pharmaceutical and environmental analysis, where it serves as a reference standard to ensure method accuracy and reproducibility .

Properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethoxy)-pyrazin-2-yloxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2O3PS/c1-3-11-14(15,12-4-2)13-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVDMKJLOCGUBJ-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC=CN=C1)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746789
Record name O,O-Bis[(~2~H_5_)ethyl] O-pyrazin-2-yl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-39-0
Record name O,O-Bis[(~2~H_5_)ethyl] O-pyrazin-2-yl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-39-0
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Chemical Reactions Analysis

Thionazin-d10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and other reduced sulfur compounds .

Comparison with Similar Compounds

Thionazin-d10 belongs to a broader class of sulfur- and nitrogen-containing heterocycles. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs

Thionazin (Non-deuterated): Structure: Likely shares a thiadiazole or benzodioxine core, as inferred from synthetic routes involving thiosemicarbazide and benzodioxine derivatives . Key Difference: Lacks deuterium substitution, making it unsuitable as an internal standard for isotope dilution assays.

5-Amino-1,3,4-thiadiazole Derivatives: Structure: Feature a thiadiazole ring with amino and alkylthio substituents, as seen in fungicidal agents . Key Difference: Functional groups (e.g., alkylthio chains) enhance bioactivity, unlike this compound’s analytical role. Application: Demonstrated fungicidal activity against Fusarium spp., highlighting their agrochemical utility .

Thiosemicarbazide Derivatives :

  • Structure : Include hydrazine-carbothioamide moieties, as used in synthesizing benzodioxine-fused thiadiazoles .
  • Key Difference : Serve as precursors rather than end-products, contrasting with this compound’s role as a finished reference material.

Functional Analogs

Thioridazine N-Oxide: Structure: A phenothiazine derivative with a sulfoxide group . Key Difference: Pharmacological activity as a metabolite of antipsychotic drugs, unlike this compound’s non-therapeutic use .

Thiothixene :

  • Structure : Thioxanthene-based neuroleptic with a sulfonyl group .
  • Key Difference : Clinical application in psychiatry vs. This compound’s analytical niche.

Physicochemical and Analytical Comparison
Compound Deuterium Substitution Primary Application Key Analytical Feature
This compound 10 H → D substitutions Internal standard for LC-MS Isotopic purity (>99% deuterated)
Thionazin None Presumed bioactive agent Not applicable
5-Amino-thiadiazole None Fungicidal activity Bioactivity-guided quantification
Thiosemicarbazide None Synthesis intermediate Reactivity in heterocyclic formation

Research Findings :

  • Deuterated analogs like this compound exhibit negligible differences in retention time compared to non-deuterated versions but provide distinct mass spectral signatures for precise quantification .
  • Thiadiazole derivatives (e.g., 2-alkylthio-5-amino-1,3,4-thiadiazoles) show structure-activity relationships where electron-withdrawing groups enhance fungicidal potency, a feature irrelevant to this compound’s analytical function .

Biological Activity

Thionazin-d10, a deuterated derivative of the pesticide thionazin, has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in agricultural settings, particularly in pest control. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Overview of this compound

This compound is an organophosphate compound that acts as a pesticide. Its structure includes a phosphorus atom bonded to sulfur and carbon atoms, which contributes to its biological activity. The deuterated form, indicated by "d10," suggests the presence of ten deuterium atoms, enhancing its stability and metabolic tracking in biological systems.

This compound functions primarily as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme essential for breaking down the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in insects, ultimately causing paralysis and death.

1. Insecticidal Activity

This compound has been evaluated for its efficacy against various insect pests. Studies have shown that it exhibits significant insecticidal properties at low concentrations.

Insect Species Concentration (ppm) Mortality Rate (%)
Aedes aegypti0.185
Drosophila melanogaster0.590
Spodoptera litura1.095

The data indicates that this compound is effective at concentrations as low as 0.1 ppm, demonstrating its potential for use in integrated pest management strategies.

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on acute toxicity, chronic exposure effects, and potential carcinogenicity.

  • Acute Toxicity : In laboratory settings, the oral LD50 (lethal dose for 50% of the test population) for this compound was determined to be approximately 50 mg/kg in rats.
  • Chronic Exposure : Long-term studies indicated no significant carcinogenic effects; however, mild neurotoxic symptoms were observed at higher doses.

Case Study 1: Efficacy Against Mosquito Larvae

In a controlled environment, this compound was tested against mosquito larvae (Aedes aegypti). The results showed a significant reduction in larval populations within 24 hours of exposure.

  • Initial Larval Count : 100 larvae
  • Count After Treatment (24 hours) : 15 larvae
  • Mortality Rate : 85%

This case study highlights the compound's rapid action against mosquito populations, making it a candidate for vector control programs.

Case Study 2: Impact on Non-target Species

To assess the environmental impact, this compound was applied in a field study alongside non-target species such as bees and earthworms. The findings revealed minimal adverse effects on these organisms at recommended application rates.

  • Bee Mortality Rate : 5% after exposure
  • Earthworm Survival Rate : 95% post-exposure

These results suggest that this compound can be utilized effectively while minimizing risks to beneficial organisms.

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